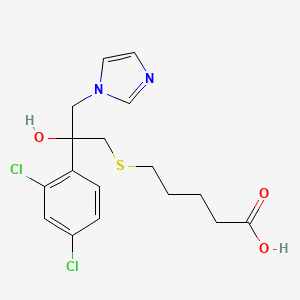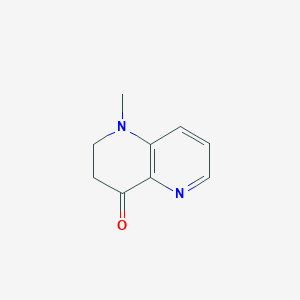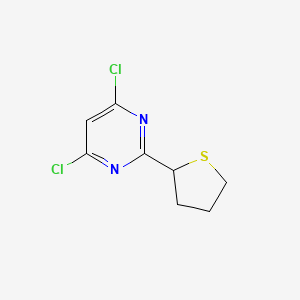
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a tetrahydrothiophen-2-yl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with tetrahydrothiophene. The reaction is carried out in the presence of a base such as diisopropylethylamine in a suitable solvent like dioxane. The mixture is heated to reflux at around 70°C for a few hours to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The tetrahydrothiophen-2-yl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper salts and are performed under inert atmospheres.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-6-chloro-2-(tetrahydrothiophen-2-yl)pyrimidine or 4,6-dimethoxy-2-(tetrahydrothiophen-2-yl)pyrimidine can be formed.
Oxidation Products: Sulfoxides and sulfones of the tetrahydrothiophen-2-yl group.
Cyclized Products: Fused heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine: Lacks the tetrahydrothiophen-2-yl group and has different reactivity and biological activity.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom and is more reactive in nucleophilic substitution reactions.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of the tetrahydrothiophen-2-yl group, leading to different chemical and biological properties.
Uniqueness
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine is unique due to the presence of the tetrahydrothiophen-2-yl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8Cl2N2S |
|---|---|
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
4,6-dichloro-2-(thiolan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 |
InChI-Schlüssel |
QPUFZKNCGRDOJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)C2=NC(=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



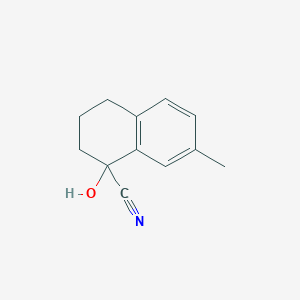

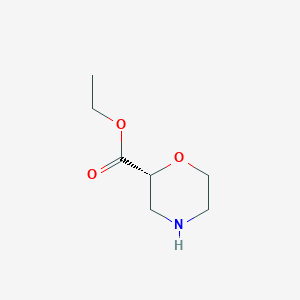
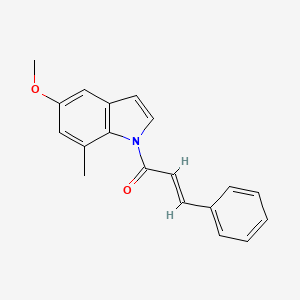
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
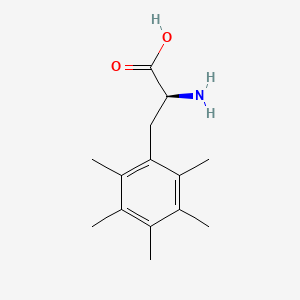
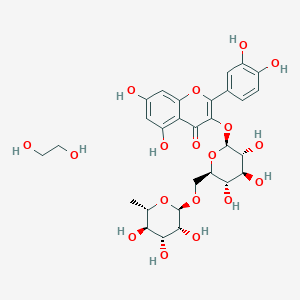
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)



